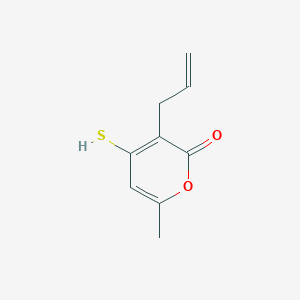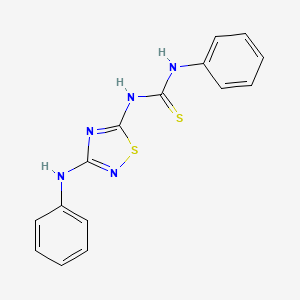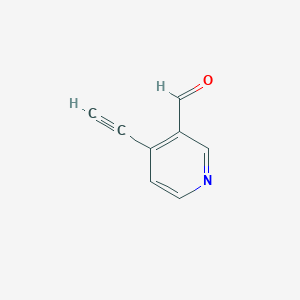![molecular formula C24H25OPS3 B14175606 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 919992-14-6](/img/structure/B14175606.png)
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dithiane ring, phenoxy group, and a sulfanylidene-lambda~5~-phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves multiple steps One common approach is to start with the preparation of the 1,3-dithiane ring, which can be synthesized from 1,3-propanedithiol and formaldehyde under acidic conditions The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved dithiane derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and other therapeutic agents.
Medicine
In medicine, the compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical transformations.
Mechanism of Action
The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
- {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphine oxide
Uniqueness
What sets {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of a dithiane ring and a sulfanylidene-lambda~5~-phosphane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
919992-14-6 |
|---|---|
Molecular Formula |
C24H25OPS3 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H25OPS3/c27-26(22-8-3-1-4-9-22,23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-28-18-7-19-29-24/h1-6,8-15,24H,7,16-19H2 |
InChI Key |
JDKNUDIQHZKBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCCP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


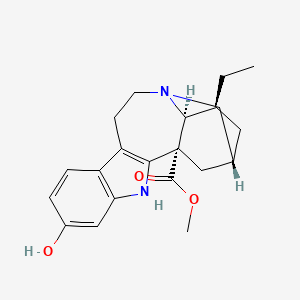
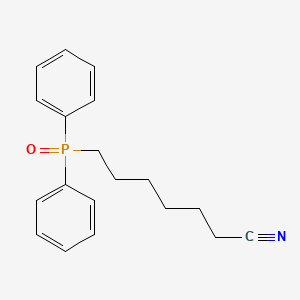
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
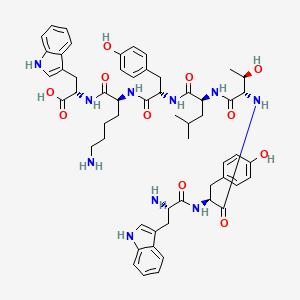
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
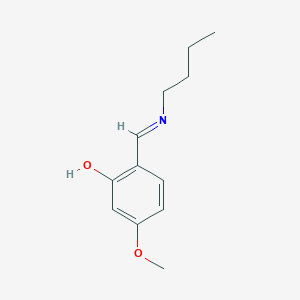
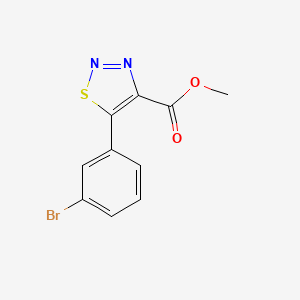
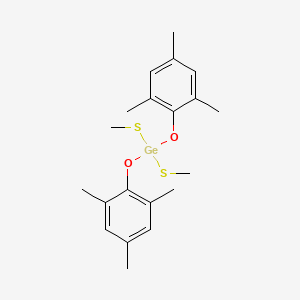
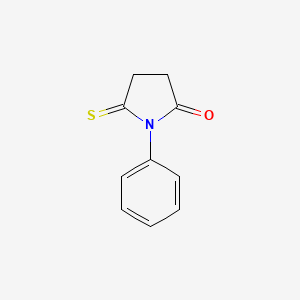
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
